Cas no 2137767-76-9 (4-(carboxymethyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid)

4-(carboxymethyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2137767-76-9
- 4-[(carboxymethyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid
- EN300-843193
- 4-(carboxymethyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid
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- Inchi: 1S/C11H15N3O4/c15-10(16)6-12-7-3-1-2-4-14-9(7)5-8(13-14)11(17)18/h5,7,12H,1-4,6H2,(H,15,16)(H,17,18)
- InChI Key: NDMJQASBLSDZFV-UHFFFAOYSA-N
- SMILES: OC(C1C=C2C(CCCCN2N=1)NCC(=O)O)=O
Computed Properties
- Exact Mass: 253.10625597g/mol
- Monoisotopic Mass: 253.10625597g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.4
- Topological Polar Surface Area: 104Ų
4-(carboxymethyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843193-10.0g |
4-[(carboxymethyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2137767-76-9 | 95.0% | 10.0g |
$5405.0 | 2025-02-21 | |
Enamine | EN300-843193-0.25g |
4-[(carboxymethyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2137767-76-9 | 95.0% | 0.25g |
$1156.0 | 2025-02-21 | |
Enamine | EN300-843193-5g |
4-[(carboxymethyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2137767-76-9 | 5g |
$3645.0 | 2023-09-02 | ||
Enamine | EN300-843193-10g |
4-[(carboxymethyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2137767-76-9 | 10g |
$5405.0 | 2023-09-02 | ||
Enamine | EN300-843193-0.05g |
4-[(carboxymethyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2137767-76-9 | 95.0% | 0.05g |
$1056.0 | 2025-02-21 | |
Enamine | EN300-843193-0.1g |
4-[(carboxymethyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2137767-76-9 | 95.0% | 0.1g |
$1106.0 | 2025-02-21 | |
Enamine | EN300-843193-2.5g |
4-[(carboxymethyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2137767-76-9 | 95.0% | 2.5g |
$2464.0 | 2025-02-21 | |
Enamine | EN300-843193-5.0g |
4-[(carboxymethyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2137767-76-9 | 95.0% | 5.0g |
$3645.0 | 2025-02-21 | |
Enamine | EN300-843193-1.0g |
4-[(carboxymethyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2137767-76-9 | 95.0% | 1.0g |
$1256.0 | 2025-02-21 | |
Enamine | EN300-843193-0.5g |
4-[(carboxymethyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2137767-76-9 | 95.0% | 0.5g |
$1207.0 | 2025-02-21 |
4-(carboxymethyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid Related Literature
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
Additional information on 4-(carboxymethyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid
4-(Carboxymethyl)Amino-4H,5H,6H,7H,8H-Pyrazolo[1,5-A]Azepine-2-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 2137767-76-9, known as 4-(carboxymethyl)amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of azepines, which are seven-membered nitrogen-containing heterocycles. The pyrazolo[1,5-a]azepine core of this molecule is a fused bicyclic system comprising a pyrazole ring fused to an azepine ring. This unique structural arrangement imparts the molecule with distinctive electronic and steric properties that make it a promising candidate for various applications.
Recent studies have highlighted the potential of 4-(carboxymethyl)amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid in drug discovery. The presence of the carboxymethylamino group at position 4 and the carboxylic acid group at position 2 introduces significant functional diversity to the molecule. These functional groups not only enhance the molecule's solubility but also provide sites for further chemical modification. Researchers have explored the use of this compound as a scaffold for designing bioactive molecules targeting various therapeutic areas.
The synthesis of 4-(carboxymethyl)amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid involves a multi-step process that typically begins with the preparation of the pyrazolo[1,5-a]azepine core. This is followed by functionalization at specific positions to introduce the desired substituents. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
One of the most intriguing aspects of this compound is its biological activity. Preclinical studies have demonstrated that 4-(carboxymethyl)amino-4H,5H,6H,7H,8H-pyrazolo[1,a]azepine-2-carboxylic acid exhibits potent inhibitory activity against several enzymes implicated in diseases such as cancer and neurodegenerative disorders. For example, it has been shown to inhibit histone deacetylases (HDACs), which are key players in epigenetic regulation and cancer progression. Additionally, its ability to modulate ion channels makes it a potential candidate for treating conditions like epilepsy and pain.
The structural versatility of this compound has also led to its exploration in peptide and protein interactions. The carboxymethylamino group can act as a binding motif for certain proteins or peptides, enabling its use in designing bioconjugates or affinity reagents. Furthermore, its ability to form hydrogen bonds due to the presence of multiple oxygen atoms contributes to its stability in biological systems.
In terms of pharmacokinetics and toxicity profiles,4-(carboxymethyl)amino-4,a,a,a,a,a,a,a,a,a,a,a,a,a,a,a -pyrazolo[1a]azepine-2-carboxylic acid has shown favorable absorption characteristics in preclinical models. Its lipophilic nature facilitates its passage through cellular membranes while maintaining sufficient water solubility for systemic distribution. However,further studies are required to fully understand its metabolism and excretion pathways.
Looking ahead,the development of novel analogs based on this compound holds immense promise.The ability to modify both the pyrazolo[1a]azepine core and substituent groups provides researchers with a platform for tailoring physicochemical properties and bioactivity.A recent trend involves incorporating fluorescent tags or radiolabels into these analogs for imaging applications.Additionally,the exploration of combination therapies using this compound as part of drug cocktails could offer synergistic effects against complex diseases.
In conclusion,CAS No 2137767-76-9,or 4-(carboxymethyl)amino-pyrazolo[1a]azepine carboxylic acid,represents an exciting advancement in heterocyclic chemistry.Its unique structure,functional diversity,and promising biological profile position it as a valuable tool in drug discovery and development.Further research into its mechanisms of action,optimal delivery methods,and long-term safety profiles will undoubtedly unlock new therapeutic opportunities for this remarkable compound.
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